Darglitazone

Vue d'ensemble

Description

Darglitazone is an agent belonging to the glitazone class of antidiabetic agents with antihyperglycemic and anti-inflammatory activities. This compound may be able to abrogate acute cerebral inflammatory responses via its suppression of proinflammatory gene expression.

Applications De Recherche Scientifique

Agoniste du PPAR-γ

Darglitazone est un membre de la classe des médicaments thiazolidinedione et un agoniste du récepteur activé par les proliférateurs de peroxysomes gamma (PPAR-γ), un membre orphelin de la superfamille des récepteurs nucléaires de facteurs de transcription . Cela signifie qu'il peut se lier au PPAR-γ et l'activer, ce qui peut avoir divers effets sur l'organisme.

Sensibilisateur de l'insuline

This compound a une variété d'effets sensibilisants à l'insuline . Il peut améliorer le contrôle glycémique, ce qui est bénéfique pour la gestion de la glycémie, en particulier chez les personnes atteintes de diabète de type 2 .

Contrôle lipidemique

En plus de ses effets sur la glycémie, this compound peut également améliorer le contrôle lipidemique . Cela signifie qu'il peut aider à réguler les niveaux de lipides (graisses) dans le sang, ce qui est important pour la santé cardiovasculaire.

Traitement des troubles métaboliques

This compound a été étudié par Pfizer comme traitement des troubles métaboliques tels que le diabète de type 2 . Ses effets sensibilisants à l'insuline et de contrôle lipidemique le rendent potentiellement utile pour traiter ces affections.

Réduction des réponses inflammatoires

Dans une étude, il a été constaté que this compound rétablissait la ou les réponses pro-inflammatoires compromises chez la souris diabétique après 4 heures, mais qu'il supprimait les réponses inflammatoires subséquentes après 8 et 24 heures chez les souris témoins et diabétiques . Cela suggère que this compound pourrait potentiellement être utilisé pour moduler les réponses inflammatoires dans certaines conditions.

Effets neuroprotecteurs

Il a été démontré que this compound réduisait la taille de l'infarctus chez les souris diabétiques après une insulte hypoxique-ischémique (H/I) . Cela suggère que this compound pourrait avoir des effets neuroprotecteurs, ce qui le rendrait potentiellement utile dans le traitement d'affections comme les accidents vasculaires cérébraux ou d'autres formes de lésions cérébrales.

Mécanisme D'action

Target of Action

Darglitazone is a member of the thiazolidinedione class of drugs and primarily targets the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is an orphan member of the nuclear receptor superfamily of transcription factors .

Mode of Action

As an agonist of PPAR-γ, this compound binds to this receptor, activating it . This activation leads to a variety of insulin-sensitizing effects, such as improving glycemic and lipidemic control .

Biochemical Pathways

The activation of PPAR-γ by this compound influences several biochemical pathways. It enhances insulin-mediated suppression of systemic free fatty acid mobilization while increasing the capacity to mobilize free fatty acids during fasting . It also increases free fatty acid trafficking into adipose tissue by increasing the ability of adipose tissue to take up and store free fatty acids .

Pharmacokinetics

It is known that this compound is more orally potent in restoring euglycemia compared to other thiazolidinediones .

Result of Action

this compound’s action results in a variety of molecular and cellular effects. It has been shown to restore euglycemia and normalize elevated corticosterone, triglycerides, and very-low-density lipoprotein levels . In addition, this compound treatment has been associated with a reduction in infarct size in certain models .

Action Environment

The efficacy and stability of this compound’s action can be influenced by various environmental factors. For instance, in a study involving obese subjects, this compound was administered once a day for 14 days, resulting in significant metabolic effects . This suggests that the patient’s metabolic state and the timing of drug administration can impact the effectiveness of this compound.

Analyse Biochimique

Biochemical Properties

Darglitazone interacts with PPAR-γ, a nuclear receptor that plays a crucial role in the regulation of genes involved in glucose and lipid metabolism . The interaction between this compound and PPAR-γ leads to the activation of the receptor, which in turn regulates the transcription of genes involved in insulin sensitivity .

Cellular Effects

This compound exerts its effects on various types of cells, primarily by influencing cell function through its impact on cell signaling pathways and gene expression. It improves glycemic control by enhancing the sensitivity of cells to insulin . This is achieved by modulating the activity of PPAR-γ, which influences the expression of genes involved in glucose and lipid metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PPAR-γ, leading to the activation of this nuclear receptor . This activation influences the transcription of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity .

Temporal Effects in Laboratory Settings

It is known that this compound has a potent effect on improving insulin sensitivity, which is a long-term effect observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that this compound has a potent effect on improving insulin sensitivity, which is observed even at low doses .

Metabolic Pathways

This compound is involved in the metabolic pathway of glucose and lipid metabolism, primarily through its interaction with PPAR-γ . This interaction leads to the activation of PPAR-γ, which in turn regulates the transcription of genes involved in these metabolic pathways .

Transport and Distribution

It is known that this compound exerts its effects primarily through its interaction with PPAR-γ, which is a nuclear receptor .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it interacts with PPAR-γ to exert its effects . This interaction leads to the activation of PPAR-γ, which in turn regulates the transcription of genes involved in glucose and lipid metabolism .

Activité Biologique

Darglitazone is a thiazolidinedione compound primarily recognized for its role as a selective agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This compound has garnered attention for its potential therapeutic applications in managing type 2 diabetes and associated metabolic disorders. This article delves into the biological activity of this compound, highlighting its effects on metabolic parameters, inflammatory responses, and potential safety concerns based on diverse research findings.

This compound exerts its biological effects primarily through the activation of PPAR-γ, which plays a crucial role in glucose and lipid metabolism. By enhancing insulin sensitivity, this compound facilitates improved glucose uptake in peripheral tissues, thereby lowering blood glucose levels. Research indicates that this compound is more potent than other thiazolidinediones like rosiglitazone and pioglitazone in restoring euglycemia in diabetic models .

Metabolic Effects

Several studies have documented the metabolic effects of this compound in various models, particularly focusing on its impact on insulin resistance and lipid profiles.

Key Findings from Clinical Studies

-

Insulin Sensitivity : In a double-blind placebo-controlled study involving obese non-insulin-dependent diabetes mellitus (NIDDM) subjects, this compound treatment resulted in:

- A significant decrease in 24-hour plasma glucose area under the curve from 292.8 ± 31.2 to 235.2 ± 21.6 mmol·h·L⁻¹ (p = 0.002).

- A reduction in serum insulin area under the curve from 1027.2 ± 254.4 to 765.6 ± 170.4 µU·h·L⁻¹ (p = 0.045).

- A decrease in non-esterified fatty acids from 1900 ± 236 to 947 ± 63 g·h·L⁻¹ (p = 0.002) and serum triglycerides by 25.9% compared to a negligible change in the placebo group (p = 0.012) .

-

Inflammatory Response Modulation : this compound has shown biphasic effects on inflammatory responses in diabetic mice models:

- It normalized acute pro-inflammatory cytokine responses at early time points post-injury while suppressing later inflammatory responses .

- In a study involving diabetic ob/ob mice, this compound treatment led to significantly increased expressions of TNF-α and IL-1β at 4 hours post-cerebral hypoxia/ischemia insult, followed by suppression at later time points .

Safety Profile and Toxicological Concerns

Despite its beneficial effects, this compound's safety profile warrants attention due to potential adverse effects observed with other thiazolidinediones, particularly regarding liver toxicity.

Case Studies and Reports

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Propriétés

IUPAC Name |

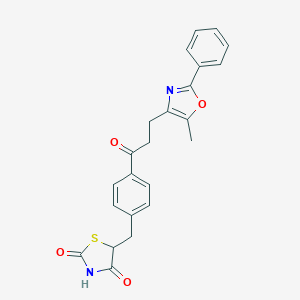

5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c1-14-18(24-22(29-14)17-5-3-2-4-6-17)11-12-19(26)16-9-7-15(8-10-16)13-20-21(27)25-23(28)30-20/h2-10,20H,11-13H2,1H3,(H,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKNSPHAFATFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)CC4C(=O)NC(=O)S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057644 | |

| Record name | Darglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141200-24-0 | |

| Record name | Darglitazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141200-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darglitazone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141200240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Darglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Darglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DARGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVP9C03Z3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.